3-(Butan-2-ylamino)-5-methylindol-2-one

Analytical Chemistry Structural Elucidation Tautomerism

3-(Butan-2-ylamino)-5-methylindol-2-one (IUPAC: 3-butan-2-ylimino-5-methyl-1H-indol-2-one; molecular formula C13H16N2O, MW 216.28 g/mol) is a synthetic 3-substituted 5-methylindolin-2-one derivative that exists in tautomeric equilibrium between its amino and imino forms. The compound bears a chiral sec-butylamino substituent at the 3-position and a methyl group at the 5-position of the indolin-2-one core, differentiating it from both unsubstituted indolin-2-one (oxindole, CAS 59-48-3) and from 3-aminoalkylindole cannabinoid ligands such as WIN 55212-2.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
Cat. No. B13379129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Butan-2-ylamino)-5-methylindol-2-one
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCC(C)N=C1C2=C(C=CC(=C2)C)NC1=O
InChIInChI=1S/C13H16N2O/c1-4-9(3)14-12-10-7-8(2)5-6-11(10)15-13(12)16/h5-7,9H,4H2,1-3H3,(H,14,15,16)
InChIKeyCOVXQSHMAPDHDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Butan-2-ylamino)-5-methylindol-2-one: A Structurally Differentiated 3-Substituted 5-Methylindolin-2-one for Targeted Biochemical Research


3-(Butan-2-ylamino)-5-methylindol-2-one (IUPAC: 3-butan-2-ylimino-5-methyl-1H-indol-2-one; molecular formula C13H16N2O, MW 216.28 g/mol) is a synthetic 3-substituted 5-methylindolin-2-one derivative that exists in tautomeric equilibrium between its amino and imino forms [1]. The compound bears a chiral sec-butylamino substituent at the 3-position and a methyl group at the 5-position of the indolin-2-one core, differentiating it from both unsubstituted indolin-2-one (oxindole, CAS 59-48-3) and from 3-aminoalkylindole cannabinoid ligands such as WIN 55212-2 [2]. The 5-methylindolin-2-one scaffold has been independently validated as a privileged structure for kinase inhibition, anti-virulence activity, and antioxidant research, providing a class-level pharmacological foundation that distinguishes this compound from generic indole derivatives [3][4].

Why Generic 3-Substituted Indolin-2-ones Cannot Replace 3-(Butan-2-ylamino)-5-methylindol-2-one in Structure-Activity Studies


Within the 3-substituted indolin-2-one chemical space, pharmacological activity is exquisitely sensitive to the identity, branching, and stereochemistry of the N-3 substituent as well as the presence and position of substituents on the aromatic ring [1]. The sec-butylamino group in this compound introduces a chiral sp³-hybridized carbon center adjacent to the amine nitrogen—a stereoelectronic feature absent in linear N-butylamino, N-propylamino, or N-ethylamino analogs . Concurrently, the 5-methyl substituent modifies the electronic properties of the indolin-2-one π-system, with independent studies on indirubin analogs demonstrating that 5-methyl substitution enhances kinase inhibitory potency by ≥10-fold compared to the unsubstituted parent scaffold [2]. Generic indolin-2-one derivatives lacking either the 5-methyl group or the branched sec-butylamino moiety are therefore structurally incapable of recapitulating the combined steric, electronic, and hydrogen-bonding profile that defines this compound's potential target engagement signature.

Quantitative Comparative Evidence for 3-(Butan-2-ylamino)-5-methylindol-2-one Versus Its Closest Analogs


Tautomeric Equilibrium and Mass Spectral Confirmation vs. Linear Alkylamino Indolin-2-ones

The target compound was analytically confirmed via GC-MS as the imino tautomer (E/Z)-3-(Butan-2'-ylidene)-5-methylindolin-2-one (exact mass 201.115364 g/mol, molecular formula C13H15NO for the imino form) [1]. This tautomeric equilibrium between the amino (C13H16N2O, MW 216.28) and imino (C13H15NO, MW 201.27) forms is a structural feature not shared by fully aromatic 3-aminoalkylindoles (e.g., WIN 55212-2, C27H26N2O3, MW 426.51) [2] or by 3-(butylamino)-2H-indol-2-one (CAS 43121-71-7, C12H14N2O, MW 202.25) which lacks the 5-methyl substituent that stabilizes the imino tautomer .

Analytical Chemistry Structural Elucidation Tautomerism

5-Methyl Substitution Confers ≥10-Fold Enhancement in Kinase Inhibitory Activity (Class-Level SAR Inference)

In a controlled study of bis-indole (indigoid) kinase inhibitors, 5-methyl-substituted indirubin was directly compared with unsubstituted indirubin for inhibition of human cyclin-dependent kinases CDK-1 and CDK-5 and glycogen synthase kinase-3β (GSK-3β). The monosubstituted 5-methylindirubin was among the most inhibitory indigoids characterized, with the most active analogs (5,5′-dimethoxyindirubin) displaying ≥10-fold greater potency than unsubstituted indirubin [1]. Although measured on the indirubin scaffold rather than the indolin-2-one monomer, this class-level SAR establishes that methylation at the 5-position of the indole/indolinone ring system consistently enhances target binding affinity, a trend that is reasonably extrapolated to the 5-methylindolin-2-one scaffold of the target compound.

Kinase Inhibition CDK/GSK-3 Indirubin Analogs

Chiral sec-Butyl Substituent Introduces Stereochemical and Steric Differentiation vs. Linear N-Alkylamino Analogs

The sec-butylamino group (butan-2-ylamino) at the 3-position introduces a chiral center at the α-carbon of the alkyl chain (C-2 of the butyl group). This branched substituent (MW contribution: 72.13 g/mol for C4H10N vs. 58.10 for C3H8N in propylamino or 44.07 for C2H6N in ethylamino) increases both steric bulk and lipophilicity near the hydrogen-bonding interface, while the chiral center creates the possibility of enantiomer-dependent biological activity. In contrast, 3-(propylamino)indol-2-one (C11H12N2O, MW 188.23) and 3-(butylamino)-2H-indol-2-one (C12H14N2O, MW 202.25) feature achiral, linear alkylamino chains lacking this stereochemical dimension . Enantioselective synthetic methodology for 3-alkylidene indolin-2-ones has been demonstrated [1], enabling procurement of enantiomerically enriched material for differential activity profiling.

Stereochemistry Medicinal Chemistry SAR

Anti-Virulence Pharmacophore Validation: 5-Methylindolin-2-one Scaffold Demonstrates Quorum Sensing and Biofilm Inhibition in Pseudomonas aeruginosa

A closely related 3-substituted 5-methylindolin-2-one derivative, 3-(3,5-dimethylanilino)-5-methylindol-2-one, was experimentally validated as an anti-virulence agent against Pseudomonas aeruginosa in a comprehensive host cell-based screening assay [1]. This compound inhibited a coordinated series of virulence factors including quorum sensing, swarming motility, and the synthesis of the redox-active toxin pyocyanin, the siderophore pyochelin, and the fluorescent siderophore pyoverdine, without direct bactericidal activity. The shared 5-methylindolin-2-one core scaffold between this validated anti-virulence compound and the target compound (differing only in the 3-substituent: 3,5-dimethylanilino vs. sec-butylamino) implicates the 5-methylindolin-2-one pharmacophore as a critical determinant of anti-virulence activity, with the 3-substituent modulating potency and selectivity.

Anti-Virulence Pseudomonas aeruginosa Quorum Sensing Biofilm

Absence of Cannabinoid Receptor Pharmacophore Distinguishes Target Compound from Aminoalkylindole CB1/CB2 Ligands

A well-characterized class of 3-aminoalkylindoles, typified by WIN 55212-2, functions as potent cannabinoid CB1/CB2 receptor agonists (Kd = 2 nM for [³H]WIN 55212-2 binding to rat cerebellar membranes) [1]. These compounds share a 3-aminoalkylindole core but critically require a morpholinylmethyl group at position 3 and a naphthylcarbonyl substituent at position 6 for high-affinity cannabinoid receptor engagement [2]. The target compound, 3-(butan-2-ylamino)-5-methylindol-2-one, lacks both the morpholinylmethyl and naphthylcarbonyl pharmacophoric elements, possessing instead a simple sec-butylamino group at C-3 and a C-2 carbonyl (indolin-2-one oxidation state). This structural divergence predicts a fundamentally different target engagement profile and strongly suggests that the target compound will not exhibit the cannabinoid receptor-mediated effects (analgesia, hypothermia, catalepsy) that complicate the use of WIN 55212-2-class aminoalkylindoles in non-cannabinoid research applications.

Cannabinoid Receptor Selectivity Aminoalkylindole

Predicted Drug-Like Physicochemical Profile: Balanced Lipophilicity and Hydrogen-Bonding Capacity vs. Highly Lipophilic Aminoalkylindoles

The target compound (C13H16N2O, MW 216.28) possesses 2 hydrogen bond donors (indolinone N-H and secondary amine N-H), 2 hydrogen bond acceptors (C=O and C=N of imino tautomer), and a calculated logP substantially lower than that of the prototypical aminoalkylindole cannabinoid ligand WIN 55212-2 (C27H26N2O3, MW 426.51, logP ~5.7 predicted) [1]. The smaller molecular size (MW 216 vs. 426) and lower lipophilicity place the target compound within more favorable drug-like chemical space (Lipinski rule of five compliant), while the 5-methyl substituent contributes modestly to lipophilicity compared to the unsubstituted 3-(propylamino)indol-2-one (C11H12N2O, MW 188.23) . The indolin-2-one scaffold has been independently associated with aqueous solubility limitations (oxindole: insoluble in water, soluble in DMSO at 26 mg/mL) , a property that the sec-butylamino substituent may partially mitigate through increased steric disruption of crystal packing.

Physicochemical Properties Drug-Likeness ADME

High-Priority Research and Procurement Application Scenarios for 3-(Butan-2-ylamino)-5-methylindol-2-one


Kinase Inhibitor Lead Discovery: Screening Against CDK, GSK-3β, and Receptor Tyrosine Kinase Panels

The 5-methylindolin-2-one scaffold has independently validated kinase inhibitory activity, with 5-methylindirubin demonstrating ≥10-fold greater potency than unsubstituted indirubin against CDK-1, CDK-5, and GSK-3β [1]. The 3-substituted indolin-2-one chemotype has also yielded potent VEGFR2 inhibitors (IC50 values as low as 6.8 nM for optimized 3-arylidene-indolin-2-ones) [2]. Procuring 3-(butan-2-ylamino)-5-methylindol-2-one for kinase panel screening—particularly against cyclin-dependent kinases, GSK-3β, and receptor tyrosine kinases—is supported by this class-level SAR. The chiral sec-butylamino substituent provides an additional dimension for exploring stereochemistry-dependent kinase selectivity not accessible with achiral 3-substituted analogs.

Anti-Virulence Drug Discovery: Targeting Pseudomonas aeruginosa Quorum Sensing and Biofilm Formation

A structurally related 3-substituted 5-methylindolin-2-one compound has demonstrated the ability to inhibit multiple Pseudomonas aeruginosa virulence factors—quorum sensing, swarming motility, pyocyanin, pyochelin, and pyoverdine production—in a host cell-based screening platform [3]. The shared 5-methylindolin-2-one core establishes this scaffold as a validated starting point for anti-virulence medicinal chemistry. 3-(Butan-2-ylamino)-5-methylindol-2-one, bearing a distinct aliphatic sec-butylamino substituent at the 3-position, represents a structurally novel entry into this pharmacophore space for structure-activity relationship expansion and lead optimization against multidrug-resistant Gram-negative pathogens.

Stereochemical SAR Exploration: Enantiomer-Specific Biological Activity Profiling

The sec-butylamino group at the 3-position introduces a chiral center adjacent to the amine nitrogen, creating the potential for enantiomer-specific target engagement. Enantioselective synthetic routes to 3-alkylidene indolin-2-ones have been established using visible-light-induced radical addition chemistry, with reported yields of 66–99% across 19 examples [4]. Procurement of enantiomerically enriched batches of 3-(butan-2-ylamino)-5-methylindol-2-one enables differential pharmacological profiling of (R)- and (S)-enantiomers, a research capability not available with achiral linear N-alkylamino indolin-2-ones such as 3-(propylamino)- or 3-(butylamino)-2H-indol-2-one.

Chemical Probe Development for Non-Cannabinoid Indole-Responsive Pathways

The target compound's indolin-2-one oxidation state and absence of the morpholinylmethyl and naphthylcarbonyl pharmacophores that confer high-affinity cannabinoid CB1/CB2 receptor binding (Kd ~2 nM for WIN 55212-2 at CB1 [5]) make it a cleaner chemical probe for studying indole-responsive biological pathways without cannabinoid receptor cross-reactivity. This is particularly valuable for investigating indole-mediated signaling in bacterial systems (indole as an intercellular signal molecule regulating biofilm formation, antibiotic resistance, and virulence [6]) and for exploring the growing recognition of indole scaffolds as modulators of the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR), where cannabinoid receptor-mediated off-target effects would confound data interpretation.

Quote Request

Request a Quote for 3-(Butan-2-ylamino)-5-methylindol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.